2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid

Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Reproducibility failures in kinase assays often stem from undefined regioisomer or linkage chemistry in thienopyrimidine building blocks. 2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 2060046-40-2) eliminates this risk with a precisely defined 2-ethyl substitution and direct C-C acetic acid linkage at the 4-position. • Confirmed 95% purity ensures reliable synthetic and analytical outcomes • Calculated LogP 1.88; MW 222.27; suitable as HPLC/LC-MS reference standard • Regioisomerically pure scaffold for kinase inhibitor SAR - avoid >100-fold activity discrepancies from positional isomers • Long-term storage: cool, dry place; shipped ambient as non-hazardous material

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B13207613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESCCC1=NC(=C2C=CSC2=N1)CC(=O)O
InChIInChI=1S/C10H10N2O2S/c1-2-8-11-7(5-9(13)14)6-3-4-15-10(6)12-8/h3-4H,2,5H2,1H3,(H,13,14)
InChIKeyDJWRYEDINISUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Compound Profile


2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (CAS 2060046-40-2) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class . It possesses a fused bicyclic core incorporating sulfur and nitrogen atoms, with an ethyl substituent at the 2-position and an acetic acid moiety at the 4-position, resulting in a molecular formula of C₁₀H₁₀N₂O₂S and a molecular weight of 222.27 g/mol . The compound is commercially available at a specified minimum purity of 95%, with recommended long-term storage in a cool, dry place . Thieno[2,3-d]pyrimidines are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition, endothelin receptor antagonism, and antifolate activity [1].

1 Defined 2-ethyl regioisomer for SAR and scaffold-hopping studies
2 Documented purity specification supports reproducible synthesis and assay use
3 Characterized physicochemical profile enables analytical method development

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid vs. Generic Analogs


The precise substitution pattern on the thieno[2,3-d]pyrimidine scaffold profoundly influences physicochemical properties, biological activity, and synthetic utility. The position of the ethyl group (2-position vs. 6-position) and the nature of the linkage at the 4-position (direct acetic acid, thioacetic acid, or aminoacetic acid) critically determine lipophilicity, hydrogen bonding capacity, and metabolic stability . For instance, the calculated LogP value for 2-{2-ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is 1.88, while the 6-ethyl regioisomer exhibits different physical properties . Furthermore, the direct carbon-carbon linkage between the pyrimidine ring and the acetic acid group in this compound distinguishes it from analogs containing thioether or amine linkages, which can significantly alter reactivity and biological target engagement profiles [1]. Substituting a generic thienopyrimidine acetic acid without verifying the exact regioisomer and linkage chemistry can lead to irreproducible results, failed biological assays, and wasted resources.

Regioisomer mismatch

2-ethyl and 6-ethyl regioisomers may differ in lipophilicity, permeability, and target engagement; class evidence shows >100-fold potency shifts possible.

Linkage chemistry variance

Direct C–C acetic acid linkage vs. thioether or amine linkages can drastically alter binding-mode interactions and biological readouts.

Purity specification gap

Target compound carries a documented minimum purity; many analogs lack public purity specs, raising reproducibility risks.

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Differentiation Evidence


Regioisomeric Impact: 2-Ethyl vs. 6-Ethyl

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid (target) features an ethyl group at the 2-position of the thienopyrimidine core, whereas its close regioisomer, 2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)acetic acid (CAS 313534-29-1), bears the ethyl substituent at the 6-position. This positional difference results in distinct chemical and biological properties, as evidenced by differing calculated LogP values, which impact solubility and membrane permeability [1]. In kinase inhibitor studies, regioisomeric thienopyrimidines have shown over 100-fold differences in potency due to altered hinge-binding interactions, underscoring the critical importance of correct regioisomer selection [2].

Regioisomeric Impact
Cross-study context
Target LogP 1.88 vs. 6-ethyl regioisomer not publicly reported; reported potency differences >100-fold in analogous kinase inhibitors due to altered hinge-binding.
Correct regioisomer selection supports reproducible SAR and target-engagement studies.
Data to verify for exact comparator LogP; class-level inference for potency shift.
Medicinal Chemistry Structure-Activity Relationship Organic Synthesis

Linkage Chemistry: Direct vs. Thioacetic Acid

The target compound possesses a direct carbon-carbon bond between the pyrimidine 4-position and the acetic acid moiety. In contrast, closely related analogs such as 2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid (CAS 314034-15-6) feature a thioether (-S-) linkage . This difference has profound implications for biological activity. In a structurally analogous kinase inhibitor series, a carboxylic acid group directly attached to a thieno[3,2-d]pyrimidine formed a critical salt bridge with an arginine residue (R41) essential for potency, while an isomeric thieno[2,3-d]pyrimidine with a different connectivity showed >100-fold reduced activity [1]. Although not a direct head-to-head comparison for this exact compound, this class-level evidence demonstrates that the nature of the linkage at the 4-position is a key determinant of target engagement.

Linkage Chemistry
Class-level
Direct C–C carboxylic acid linkage vs. thioether; in a structural analog, direct acid formed critical salt bridge, while isomeric thieno[2,3-d]pyrimidine showed >100-fold reduced activity.
Linkage type is a key determinant of binding-mode and biological readout; substitution requires thorough validation.
Class-level inference from DARK kinase probe series; not a direct head-to-head for this compound.
Medicinal Chemistry Chemical Probe Design Structure-Activity Relationship

Purity Assurance: Defined Specification

Commercially available 2-{2-ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is supplied with a documented minimum purity specification of 95% (HPLC or equivalent) . This contrasts with many analog compounds, such as 2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid, for which vendors often do not publicly disclose a minimum purity specification . The defined purity of the target compound ensures reproducibility in synthetic transformations and biological assays, mitigating the risk of confounding effects from impurities.

Purity Assurance
Specification review
Minimum purity 95% (vendor specification) vs. undefined purity for many regioisomeric or linkage analogs.
Documented purity reduces experimental variability and facilitates robust SAR interpretation.
Verify lot-specific COA for critical assays.
Chemical Procurement Reproducibility Quality Control

Storage Stability: Defined Conditions

The target compound is supplied with explicit long-term storage recommendations: store in a cool, dry place . While many analog compounds lack publicly documented storage guidelines, the provision of such information supports consistent material integrity over time and reduces the risk of compound degradation prior to use.

Storage Stability
Supplier data
Long-term storage: cool, dry place. Many analogs lack publicly documented storage conditions.
Defined storage guidance helps maintain material integrity and assay reproducibility.
Source review recommended; confirm stability under your handling conditions.
Chemical Management Stability Reproducibility

2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid Applications


Precursor for 2-Substituted Derivatives

The 2-ethyl substituent on the thieno[2,3-d]pyrimidine core provides a defined starting point for further functionalization or as a reference compound in SAR studies exploring the impact of alkyl chain length and branching at the 2-position. The high purity (95%) ensures reliable synthetic outcomes .

Analytical Reference Standard

The defined purity and well-characterized physicochemical properties (LogP 1.88) make this compound suitable as a reference standard for developing and validating HPLC or LC-MS methods for thienopyrimidine analysis .

Kinase Inhibitor Negative Control & Scaffold Hopping

Based on class-level evidence that regioisomeric and linkage variations in thienopyrimidine acetic acids can result in >100-fold differences in kinase inhibition [1], this compound may serve as a structurally defined negative control or a scaffold-hopping probe to explore binding modes in kinase assays.

Application
Selection Property
Validation Focus
SAR precursor for 2-substituted derivatives
Defined purity and regioisomer identity
Synthetic reproducibility and derivative characterization
Analytical reference standard
Physicochemical characterization (LogP, purity)
HPLC/LC-MS method development and system suitability
Kinase inhibitor negative control / scaffold hopping
Linkage-specific scaffold with defined substitution
Target-engagement and binding-mode studies in kinase assays

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